2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514702
InChI: InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C7H6BrCl2NO2
Molecular Weight: 286.93 g/mol

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

CAS No.:

Cat. No.: VC16514702

Molecular Formula: C7H6BrCl2NO2

Molecular Weight: 286.93 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride -

Specification

Molecular Formula C7H6BrCl2NO2
Molecular Weight 286.93 g/mol
IUPAC Name 2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride
Standard InChI InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H
Standard InChI Key VOJRIVXAQIENMZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone substituted at positions 2 (amino), 3 (chloro), and 5 (bromo), with a hydrochloride counterion stabilizing the carboxylic acid group. Key structural identifiers include:

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC7H6BrCl2NO2\text{C}_7\text{H}_6\text{BrCl}_2\text{NO}_2
Molecular Weight286.93 g/mol
SMILES NotationC1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl
InChI KeyVOJRIVXAQIENMZ-UHFFFAOYSA-N
CAS Registry Number2230803-07-1

The presence of electron-withdrawing halogen atoms (Br, Cl) and the electron-donating amino group creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions.

Synthetic Methodologies

Industrial and Laboratory Synthesis

Synthesis typically proceeds via sequential halogenation and amination of benzoic acid precursors. A representative pathway involves:

  • Bromination of 2-Amino-5-chlorobenzoic Acid:
    Treatment with bromine (Br2\text{Br}_2) in glacial acetic acid at 15°C introduces the bromo substituent at position 5 .

    C7H5ClNO2+Br2AcOHC7H5BrClNO2+HBr\text{C}_7\text{H}_5\text{ClNO}_2 + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{C}_7\text{H}_5\text{BrClNO}_2 + \text{HBr}
  • Hydrochloride Salt Formation:
    Reaction with hydrochloric acid (HCl\text{HCl}) converts the free carboxylic acid to the hydrochloride salt, improving crystallinity and stability.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature15–20°CPrevents over-halogenation
Solvent SystemGlacial Acetic AcidEnhances bromine solubility
CatalystNone requiredMinimizes side products

Industrial-scale production employs continuous flow reactors to maintain precise temperature control and achieve yields exceeding 85%.

Reactivity and Functionalization

Substitution Reactions

The bromo and chloro substituents undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. For example, reaction with piperazine in DMF at 80°C replaces the bromo group, forming 2-amino-3-chloro-5-piperazinobenzoic acid hydrochloride.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids selectively replaces the bromo group, enabling access to biaryl derivatives:

C7H6BrCl2NO2+ArB(OH)2Pd(PPh3)4C7H6Cl2NO2Ar+B(OH)3\text{C}_7\text{H}_6\text{BrCl}_2\text{NO}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_7\text{H}_6\text{Cl}_2\text{NO}_2\text{Ar} + \text{B(OH)}_3

Table 3: Common Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Product
NASPiperazine, DMF, 80°CPiperazine-substituted derivative
Suzuki CouplingPd(PPh3_3)4_4, ArB(OH)2_2Biaryl analog
EsterificationSOCl2_2, ethanolEthyl ester prodrug

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its halogenated aromatic core enhances binding affinity to hydrophobic enzyme pockets.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it modulates porosity and luminescence properties, with potential applications in gas storage and optoelectronics.

Table 4: Documented Applications by Field

FieldSpecific UseReference
Medicinal ChemistryIntermediate for Bruton’s tyrosine kinase inhibitors
Materials ScienceLuminescent MOF construction
Analytical ChemistryHPLC calibration standard

Comparative Analysis with Analogous Compounds

Table 5: Structural and Functional Comparisons

CompoundSubstituentsSolubility (H2_2O)Primary Application
2-Amino-5-bromo-3-chlorobenzoic acid HClBr, Cl, NH2_2, COOH·HCl32 mg/mLPharmaceutical synthesis
2-Amino-3,5-dibromobenzoic acidBr, Br, NH2_2, COOH18 mg/mLOrganic electronics
2-Amino-5-chlorobenzoic acidCl, NH2_2, COOH25 mg/mLDye intermediate

The hydrochloride derivative’s superior solubility and stability render it preferable for aqueous-phase reactions compared to non-salt analogs.

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